1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride involves several steps. One common synthetic route includes the nitration of 4-(methylsulfonyl)aniline, followed by a series of reactions to introduce the piperidine ring and the methyl group . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and sulfonyl positions.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving protein interactions and enzyme inhibition.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and sulfonyl groups play crucial roles in these interactions, often acting as electron-withdrawing groups that influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride include:
1-(4-Methylsulfonylphenyl)-2-nitroethane: Shares the nitro and sulfonyl groups but differs in the overall structure.
4-(Methylsulfonyl)aniline: A precursor in the synthesis of the target compound.
2-Nitro-4-(methylsulfonyl)benzoic acid: Another compound with similar functional groups but different applications.
The uniqueness of this compound lies in its specific combination of functional groups and its utility in diverse research applications .
Properties
IUPAC Name |
3-methyl-1-(4-methylsulfonyl-2-nitrophenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S.ClH/c1-10-4-3-7-14(9-10)12-6-5-11(20(2,18)19)8-13(12)15(16)17;/h5-6,8,10H,3-4,7,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYSFTJVPFUFJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.